Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate
Description
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate is a piperidine-derived ester featuring a cyclopropyl substituent on the nitrogen atom and a conjugated acetate group. This compound combines a rigid, strained cyclopropane ring with a partially unsaturated piperidine scaffold, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate |
InChI |
InChI=1S/C11H17NO2/c1-14-11(13)8-9-4-6-12(7-5-9)10-2-3-10/h8,10H,2-7H2,1H3 |
InChI Key |
ZCQBTGNSBHWALI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCN(CC1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate typically involves the reaction of cyclopropylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of methyl 2-bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(Piperidin-4-yl)acetate ()
- Molecular Weight : 185.23 g/mol.
- Key Properties: Log Po/w (octanol-water partition coefficient): 0.87 . Solubility: 20.7 mg/mL in water . Hydrogen bond acceptors/donors: 2/1 .
- Synthesis : Prepared using cesium carbonate and carbodiimide-mediated coupling reactions .
Comparison :
- The absence of a cyclopropyl group in Ethyl 2-(piperidin-4-yl)acetate reduces steric hindrance and ring strain, likely enhancing solubility compared to the target compound.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
- Structure : Fully substituted piperidine ring with methyl groups at 2,6-positions and variable ester chain lengths (e.g., acetate, propionate).
- Key Features :
- Increased hydrophobicity due to tetramethyl substitution.
- Higher steric bulk compared to the target compound’s cyclopropyl group.
Comparison :
- The tetramethyl substitution in these analogs likely reduces solubility (Log Po/w > 1.5 estimated) compared to Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate .
- The cyclopropyl group in the target compound introduces unique stereoelectronic effects, which may influence metabolic stability or receptor binding.
Bicyclic and Triazole-Containing Esters ()
- Examples: Compound A: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester with a triazole-thioacetate group. Compound B: Similar structure with isobutyl/propyl amino substituents.
- Key Features :
- Bicyclic frameworks enhance structural rigidity.
- Triazole groups introduce hydrogen-bonding capabilities.
Comparison :
- The bicyclic core in these compounds differs significantly from the piperidine scaffold in the target compound, leading to divergent electronic and steric profiles.
- The triazole moiety in Compounds A/B may confer higher metabolic stability compared to the enamine system in this compound .
Physicochemical and Pharmacokinetic Properties
The table below summarizes available data for key analogs:
*Estimated based on structural features. †Predicted using analogous compounds.
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